(6-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1h-indazol-7-yl)boronic acid pinacol ester
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Overview
Description
(6-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-7-yl)boronic acid pinacol ester is a boronic acid derivative with a complex molecular structure
Synthetic Routes and Reaction Conditions:
Cross-Coupling Reactions: One common method involves cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the boronic acid pinacol ester is reacted with an aryl halide in the presence of a palladium catalyst.
Hydroboration: Another method is hydroboration, where the compound is synthesized by the addition of borane (BH3) to an alkyne, followed by oxidation to form the boronic acid pinacol ester.
Salt-Elimination Reactions: This method involves the reaction of a boronic acid with a suitable salt to form the pinacol ester.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors, where precise control over reaction conditions such as temperature, pressure, and reactant concentrations is maintained.
Continuous Flow Synthesis: Continuous flow synthesis is another method, which offers advantages in terms of scalability and efficiency.
Types of Reactions:
Oxidation: The boronic acid pinacol ester can undergo oxidation reactions to form boronic acids or borates.
Reduction: Reduction reactions can convert the boronic acid pinacol ester to other boron-containing compounds.
Substitution Reactions: Substitution reactions, such as Suzuki-Miyaura coupling, are commonly used to introduce various functional groups into the molecule.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Borane (BH3): Used in hydroboration reactions.
Lewis Acids: Often used to facilitate substitution reactions.
Major Products Formed:
Boronic Acids: Common products of oxidation reactions.
Borates: Formed through further oxidation of boronic acids.
Functionalized Compounds: Resulting from substitution reactions.
Scientific Research Applications
(6-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-7-yl)boronic acid pinacol ester has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceuticals, particularly in the development of new drugs with boronic acid functionalities.
Biology: The compound is utilized in biological studies to investigate the role of boronic acids in biological systems.
Chemistry: It serves as a reagent in various chemical reactions, including cross-coupling reactions and hydroboration.
Mechanism of Action
The mechanism by which (6-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-7-yl)boronic acid pinacol ester exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with amino acids, such as serine, threonine, and tyrosine, which are critical in enzyme inhibition and modulation of biological processes.
Comparison with Similar Compounds
Phenylboronic Acid Pinacol Ester: Used in similar cross-coupling reactions and biological studies.
Quinoxaline-6-boronic Acid Pinacol Ester: Utilized in the synthesis of PI3K inhibitors and other biological applications.
Cyclopropyl Boronic Acid Pinacol Ester: Employed in the synthesis of complex boronic acid derivatives.
Uniqueness: (6-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-7-yl)boronic acid pinacol ester is unique due to its specific structural features, which allow for distinct reactivity and applications compared to other boronic acid derivatives.
Properties
IUPAC Name |
6-methyl-1-(oxan-2-yl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BN2O3/c1-13-9-10-14-12-21-22(15-8-6-7-11-23-15)17(14)16(13)20-24-18(2,3)19(4,5)25-20/h9-10,12,15H,6-8,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDKNHOWVOERAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2N(N=C3)C4CCCCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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